molecular formula C18H16N4S2 B3531440 4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione

4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B3531440
M. Wt: 352.5 g/mol
InChI Key: XSJMJAPDFCLNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione: is a complex organic compound with a molecular formula of C18H16N4S2 and a molecular weight of 352.483 g/mol . This compound is characterized by its benzimidazole and thiazole rings, which are known for their biological and pharmaceutical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

  • Condensation Reaction: : Reacting o-phenylenediamine with formic acid to form benzimidazole.

  • Thiazole Formation: : Introducing the thiazole ring through a reaction with thiourea and an appropriate halogenated precursor.

  • Substitution Reactions: : Adding the 4-methylphenyl group through electrophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiazole sulfur to sulfoxide or sulfone.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing hydrogen atoms on the benzimidazole or phenyl rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as iron powder or hydrogen gas.

  • Substitution: : Utilizing electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of amines.

  • Substitution: : Generation of alkylated or acylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound is unique due to its specific combination of benzimidazole and thiazole rings. Similar compounds include:

  • Benzimidazole derivatives: : Known for their antimicrobial and anticancer properties.

  • Thiazole derivatives: : Used in various pharmaceuticals and agrochemicals.

In comparison, this compound's unique structure may offer distinct advantages in terms of biological activity and stability.

Properties

IUPAC Name

4-amino-5-(1-methylbenzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S2/c1-11-7-9-12(10-8-11)22-16(19)15(24-18(22)23)17-20-13-5-3-4-6-14(13)21(17)2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJMJAPDFCLNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Reactant of Route 2
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Reactant of Route 3
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Reactant of Route 4
Reactant of Route 4
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Reactant of Route 5
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Reactant of Route 6
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-1,3-thiazole-2(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.